6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate
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Description
Synthesis Analysis
The synthesis of compounds similar to the mentioned chemical structure often involves multi-step reactions, starting from basic heterocyclic compounds and involving various functional group transformations. A related synthesis involves the preparation of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which are imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, highlighting the complexity and variety of synthesis routes possible for such compounds (Kelley et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using various spectroscopic techniques. X-ray crystallography provides detailed insights into the spatial arrangement of atoms, crucial for understanding the interaction with biological targets. A study on related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole, offers insights into their optical properties, indicating the importance of the spatial structure in determining compound behavior (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be significantly varied by substituting different functional groups or changing the heterocyclic core. Studies on compounds with similar structures, such as the synthesis and antimicrobial activities of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, show how modifications can influence their biological activities, demonstrating the chemical versatility and potential applications of these molecules (Bassyouni et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's application and handling. These properties are often determined experimentally and can be influenced by minor structural changes. The synthesis and characterization of isostructural compounds with detailed crystallographic analysis provide a foundation for understanding the relationship between structure and physical properties (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for the development of chemical entities with desired biological activities. The exploration of reactions and structure-affinity relationships, as seen in derivatives of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine, illustrates the intricate balance between structural features and chemical properties necessary for high-affinity interactions with biological targets (Cai et al., 2007).
Mechanism of Action
Target of Action
The primary target of the compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is the Kinesin Motor Protein KIF18A . KIF18A plays a key role in cell cycle and mitotic regulation, and progression of normal dividing cells and cancer cells .
Mode of Action
The compound this compound acts by inhibiting the Kinesin Motor Protein KIF18A . This inhibition disrupts the normal function of KIF18A, which can lead to the management of cell proliferation .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell division and intracellular vesicle and organelle transport .
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of cell proliferation. By inhibiting KIF18A, the compound can potentially manage cell proliferation, which is often deregulated in diseases such as cancer .
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-20-7-6-19-17(20)25-10-11-8-14(21)15(9-23-11)24-16(22)12-4-2-3-5-13(12)18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGZCIJFJGNTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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